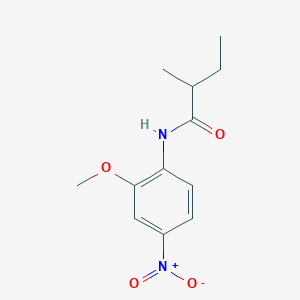![molecular formula C13H20N2O3S B3952366 ethyl {2-[(2-methylpentanoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3952366.png)
ethyl {2-[(2-methylpentanoyl)amino]-1,3-thiazol-4-yl}acetate
Descripción general
Descripción
Ethyl {2-[(2-methylpentanoyl)amino]-1,3-thiazol-4-yl}acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiazole derivative that has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of ethyl {2-[(2-methylpentanoyl)amino]-1,3-thiazol-4-yl}acetate is not fully understood, but it is believed to act by inhibiting various enzymes and pathways in the cell. It has been shown to inhibit the growth of various microorganisms by interfering with their metabolic processes. It has also been found to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines in cells, which may have potential applications in the treatment of inflammatory diseases. It has also been found to have antioxidant properties, which may be beneficial in preventing oxidative damage in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl {2-[(2-methylpentanoyl)amino]-1,3-thiazol-4-yl}acetate in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. However, one limitation is its potential toxicity to cells at high concentrations. Optimization of the concentration and exposure time is necessary to avoid cytotoxic effects.
Direcciones Futuras
There are several future directions for the research on ethyl {2-[(2-methylpentanoyl)amino]-1,3-thiazol-4-yl}acetate. One potential direction is the development of new derivatives with improved properties, such as increased potency or reduced toxicity. Another direction is the investigation of its potential applications in the treatment of various diseases, such as cancer, inflammatory diseases, and neurodegenerative diseases. Additionally, its potential applications in material science and agriculture can also be explored further.
In conclusion, this compound is a chemical compound that has potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is necessary to fully understand its properties and potential applications.
Aplicaciones Científicas De Investigación
Ethyl {2-[(2-methylpentanoyl)amino]-1,3-thiazol-4-yl}acetate has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. In agriculture, it has been tested as a potential pesticide and herbicide. In material science, it has been used as a precursor for the synthesis of various materials such as metal-organic frameworks and nanoparticles.
Propiedades
IUPAC Name |
ethyl 2-[2-(2-methylpentanoylamino)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-4-6-9(3)12(17)15-13-14-10(8-19-13)7-11(16)18-5-2/h8-9H,4-7H2,1-3H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXQTFLPKMIBJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=NC(=CS1)CC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-ethyl-6-methyl-10-phenyl-5,6,9,10-tetrahydro-7H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-7-one](/img/structure/B3952295.png)
![N-{[(2-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B3952302.png)



![methyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B3952336.png)

![5-{3,5-dichloro-2-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3952348.png)

![1-(9H-carbazol-9-yl)-3-[4-(4-chlorobenzyl)-1-piperazinyl]-2-propanol](/img/structure/B3952355.png)
![2-[(4,6,7-trimethyl-2-quinazolinyl)thio]ethyl (2,4-dichlorophenoxy)acetate](/img/structure/B3952358.png)


![(4-methoxyphenyl)[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]methanone](/img/structure/B3952374.png)